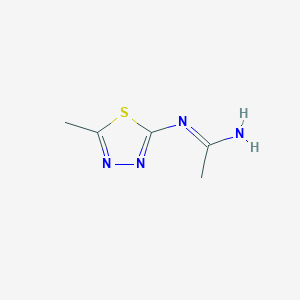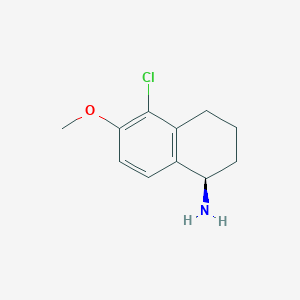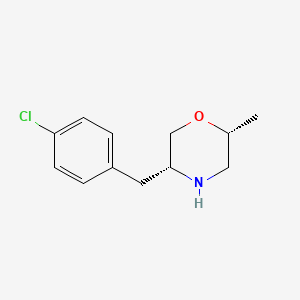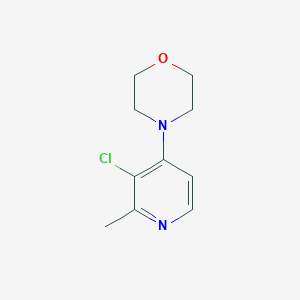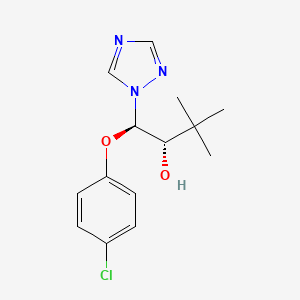
2-Amino-4-(hydroxyamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(hydroxyamino)butanoic acid is an organic compound with the molecular formula C4H10N2O3 It is a non-proteinogenic alpha-amino acid, meaning it is not incorporated into proteins during translation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxyamino)butanoic acid can be achieved through several methods. One common approach involves the reductive amination of 2-oxo-4-(hydroxy)butanoic acid using engineered glutamate dehydrogenase . This method is highly enantioselective and efficient, with a conversion rate reaching 99% under optimal conditions.
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes due to their high specificity and efficiency. The use of genetically engineered microorganisms to produce the necessary enzymes for the synthesis is a common practice. This approach not only ensures high yield but also reduces the environmental impact compared to traditional chemical synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(hydroxyamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyamino group to a nitroso or nitro group.
Reduction: The compound can be reduced to form 2-amino-4-aminobutanoic acid.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: 2-Amino-4-aminobutanoic acid.
Substitution: A variety of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-(hydroxyamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(hydroxyamino)butanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other compounds. The hydroxyamino group plays a crucial role in its binding affinity and specificity towards its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(hydroxymethylphosphinyl)butanoic acid: This compound is similar in structure but contains a phosphinyl group instead of a hydroxyamino group.
2-Amino-4-(trifluoromethoxy)butanoic acid: This analogue contains a trifluoromethoxy group, which imparts different chemical properties.
Uniqueness
2-Amino-4-(hydroxyamino)butanoic acid is unique due to its hydroxyamino group, which provides distinct reactivity and binding properties compared to its analogues. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H10N2O3 |
|---|---|
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
2-amino-4-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-6-9/h3,6,9H,1-2,5H2,(H,7,8) |
Clé InChI |
VIWSVOOCJXAYRE-UHFFFAOYSA-N |
SMILES canonique |
C(CNO)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


